β-Crocétine

Vue d'ensemble

Description

beta-Crocetin is a natural product found in Crocus sativus with data available.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la β-Crocétine, en mettant l'accent sur trois applications uniques. Chaque domaine est présenté dans une section distincte et détaillée avec un titre clair et descriptif :

Oncologie

La this compound a montré un potentiel en tant qu'agent anticancéreux. Elle a été étudiée pour son efficacité thérapeutique dans le traitement du cancer, en accordant une attention particulière à la reconnaissance des différents mécanismes d'action potentiels auxquels la crocétine pourrait être impliquée. L'administration intraveineuse de crocétine ne conduit pas à une détection dans l'urine ou les fèces, mais l'administration orale conduit à une élimination principalement par les fèces .

Neurologie

En neurologie, la this compound a été testée pour sa capacité à atténuer l'inflammation et l'accumulation d'amyloïde-β (Aβ) dans des modèles murins de la maladie d'Alzheimer (MA). Elle a également montré des effets sur la viabilité cellulaire et les niveaux d'Aβ40 et d'Aβ42 dans des cellules HeLa transfectées de manière stable avec APP751 mutante suédoise .

Cardiologie

La this compound a des applications thérapeutiques en cardiologie, en particulier dans le traitement des troubles cardiaques et de la dyslipidémie. Il a été observé que la concentration de cholestérol des lipoprotéines de basse densité (LDL) dans le sérum diminuait lors d'études in vitro .

Mécanisme D'action

Target of Action

Beta-Crocetin, a natural product derived from certain plants, has been found to possess a variety of pharmacological properties, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties . It interacts with multiple targets in the body, including various enzymes and cellular pathways .

Mode of Action

Beta-Crocetin interacts with its targets through a series of biochemical reactions. For instance, it has been found to suppress the palmitate-induced activation of c-Jun NH (2)-terminal kinase (JNK) and inhibitor kappaB kinase beta (IKKbeta) by inhibiting protein kinase Ctheta (PKCtheta) phosphorylation, thereby improving insulin sensitivity in 3T3-L1 adipocytes .

Biochemical Pathways

Beta-Crocetin affects multiple biochemical pathways. For example, it has been found to modulate the PI3K/Akt, MAPK, and NF-κB pathways . These pathways play crucial roles in cell proliferation, apoptosis, angiogenesis, and inflammation, among other processes .

Pharmacokinetics

Understanding the pharmacokinetics of Beta-Crocetin is crucial for optimizing its therapeutic applications. Although poor bioavailability hinders therapeutic applications, derivatization and formulation preparation technologies have broadened the application prospects for Beta-Crocetin .

Result of Action

The interaction of Beta-Crocetin with its targets and the subsequent changes in biochemical pathways result in a variety of molecular and cellular effects. For instance, Beta-Crocetin has been found to exhibit diverse anti-tumorigenic activities, including inhibition of tumor cell proliferation, induction of apoptosis, suppression of angiogenesis, and potentiation of chemotherapy .

Action Environment

The action, efficacy, and stability of Beta-Crocetin can be influenced by various environmental factors. For example, Beta-Crocetin is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .

Analyse Biochimique

Biochemical Properties

Beta-Crocetin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A critical step in crocin biosynthesis, which is a derivative of Beta-Crocetin, involves the symmetrical cleavage of zeaxanthin’s two 3-OH-β-ionone rings to yield crocetin dialdehyde . This process involves carotenoid cleavage dioxygenases (CCDs) from diverse sources .

Cellular Effects

Beta-Crocetin has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits a wide range of pharmacological effects on neurodegeneration, cardiovascular disease, cerebrovascular disease, depression, liver disease, arthritis, tumor, diabetes, etc .

Molecular Mechanism

Beta-Crocetin exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Crocetin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Beta-Crocetin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-Crocetin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels

Transport and Distribution

Beta-Crocetin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . Tissue analysis has shown that Beta-Crocetin is widely distributed in the liver and kidney .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

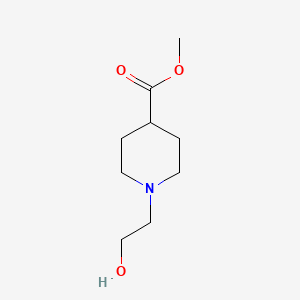

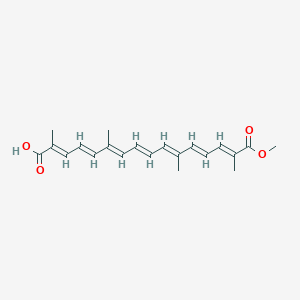

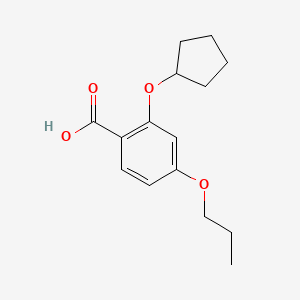

(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQUKOLHQXDLV-QTNXRKSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B1518000.png)

![5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1518013.png)

amine](/img/structure/B1518017.png)

![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)